molecular formula C20H17FN6O4 B2690750 N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 847384-37-6

N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B2690750
CAS RN: 847384-37-6
M. Wt: 424.392
InChI Key: GAAZQFOQVQMHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C20H17FN6O4 and its molecular weight is 424.392. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Development of Antiasthma Agents Research into similar compounds, specifically triazolo[1,5-c]pyrimidines, has shown promising applications as potential antiasthma agents. These compounds have been found to act as mediator release inhibitors, a crucial action in the management of asthma. The development and structural activity relationship (SAR) studies of these compounds open new pathways for therapeutic interventions in asthma management (Medwid et al., 1990).

Anticancer and PI3K Inhibition N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide derivatives have shown significant anticancer effects. These compounds have been studied for their activity against cancer cell lines and their ability to inhibit PI3Ks, a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which are often dysregulated in cancers. Modifying these compounds, such as by replacing the acetamide group with alkylurea, has resulted in potent PI3K inhibitors with reduced toxicity, suggesting their potential as effective anticancer agents (Wang et al., 2015).

Antimicrobial Activity Compounds within this chemical family have also been synthesized and evaluated for their antimicrobial activities. Studies reveal that these compounds exhibit significant activity against various bacterial and fungal strains, marking them as potential candidates for developing new antimicrobial agents. This opens up further research avenues for these compounds in the fight against resistant microbial strains (Majithiya & Bheshdadia, 2022).

Insecticidal Applications Another interesting application of these compounds is in the field of agriculture, where they have been assessed for their insecticidal properties. Specifically, their effectiveness against the cotton leafworm, Spodoptera littoralis, has been studied. This research contributes to the development of new, potentially more environmentally friendly insecticides, highlighting the versatile applications of N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide and its derivatives in various fields (Fadda et al., 2017).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O4/c1-30-15-8-5-13(9-16(15)31-2)23-17(28)10-26-11-22-19-18(20(26)29)24-25-27(19)14-6-3-12(21)4-7-14/h3-9,11H,10H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAZQFOQVQMHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

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